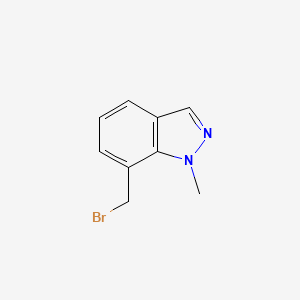

7-(Bromomethyl)-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

7-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVSNUXEWNVRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2CBr)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678461 | |

| Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-00-6 | |

| Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Indazole Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole from 1,7-dimethyl-1H-indazole

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, representing a privileged scaffold in a multitude of pharmacologically active agents.[1][2] These bicyclic nitrogen-containing heterocycles are featured in numerous FDA-approved drugs, including kinase inhibitors for cancer therapy, demonstrating their vast therapeutic potential.[2][3] The functionalization of the indazole core is a critical aspect of drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Among the vast library of functionalized indazoles, this compound stands out as a particularly valuable synthetic intermediate. The bromomethyl group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound via the free-radical bromination of its precursor, 1,7-dimethyl-1H-indazole.

Synthetic Strategy: Free-Radical Bromination at the Benzylic Position

The conversion of the 7-methyl group of 1,7-dimethyl-1H-indazole to a 7-bromomethyl group is most effectively achieved through a benzylic bromination reaction. The C-H bonds of the methyl group attached to the indazole's benzene ring are analogous to benzylic C-H bonds, making them susceptible to free-radical halogenation. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the gold-standard methodology for this transformation.[4]

Causality Behind Experimental Choices:

-

Reagent Selection (NBS): N-Bromosuccinimide is the preferred reagent over elemental bromine (Br₂) for several reasons. It is a crystalline solid that is easier and safer to handle than volatile, highly corrosive liquid bromine.[4][5] Critically, NBS provides a low, constant concentration of Br₂ in the reaction mixture, which is crucial for the selectivity of the radical substitution over competing electrophilic addition reactions.

-

Radical Initiation: The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.[4][5] These molecules readily decompose upon heating or irradiation to form radicals, which then initiate the bromination cascade.

-

Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent, with carbon tetrachloride (CCl₄) being the traditional choice.[4] This is because CCl₄ is inert under radical conditions. However, due to its toxicity and environmental impact, alternative solvents like dichloromethane (DCM) or cyclohexane may also be employed.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from NBS to form a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the 7-methyl group of 1,7-dimethyl-1H-indazole. This step is highly regioselective, forming a resonance-stabilized benzylic-type radical.

-

This indazole radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. This radical continues the chain by reacting with HBr (a byproduct) to regenerate a bromine radical.

-

-

Termination: The chain reaction concludes when two radicals combine.

Reaction Mechanism: Free-Radical Bromination

Caption: Free-radical chain mechanism for the synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Adherence to these steps is critical for ensuring reaction success, purity of the product, and operational safety.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 1,7-dimethyl-1H-indazole | Round-bottom flask (appropriate size) |

| N-Bromosuccinimide (NBS) | Reflux condenser with drying tube |

| Azobisisobutyronitrile (AIBN) | Magnetic stirrer and stir bar |

| Dichloromethane (DCM), anhydrous | Heating mantle with temperature control |

| Deionized Water | Buchner funnel and filter paper |

| Saturated Sodium Bicarbonate solution | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Hexanes (for recrystallization) | Beakers and Erlenmeyer flasks |

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is corrosive, an oxidizer, and harmful if swallowed.[6][7][8] It can cause severe skin burns and eye damage.[7] Always handle NBS in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles/face shield.[6][8][9] Avoid dust formation.[6][8]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted in a well-ventilated fume hood.

-

General: This reaction is exothermic and should be monitored carefully.[4] Ensure all glassware is dry to prevent unwanted side reactions.

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,7-dimethyl-1H-indazole (1.0 eq). Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq) to the flask.

-

Reflux: Attach a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite®). Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction mixture will typically turn a yellow-orange color.[10]

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.[10]

-

Filter the reaction mixture through a Buchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and then with deionized water.[10]

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethyl acetate/hexanes mixture, to afford the final product as a crystalline solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value/Description | Reference |

| Starting Material | 1,7-dimethyl-1H-indazole | - |

| Reagents | N-Bromosuccinimide (NBS), AIBN | [4][5] |

| Stoichiometry | 1.0 eq Indazole : 1.1 eq NBS : 0.05 eq AIBN | - |

| Solvent | Dichloromethane (DCM), anhydrous | [5] |

| Temperature | Reflux (~40°C) | - |

| Reaction Time | 2 - 4 hours | - |

| Product Formula | C₈H₇BrN₂ | [11][12] |

| Product MW | 211.06 g/mol | [11][12] |

| Typical Yield | 70-85% (post-purification) | - |

| Appearance | White to off-white solid | [12] |

Conclusion

The synthesis of this compound from 1,7-dimethyl-1H-indazole via a Wohl-Ziegler free-radical bromination is a robust and reliable method. This in-depth guide provides the necessary mechanistic understanding, a detailed and validated experimental protocol, and critical safety information required for its successful and safe execution. The resulting product is a highly valuable building block for the synthesis of complex indazole derivatives, paving the way for the discovery and development of novel therapeutic agents for researchers, scientists, and drug development professionals.

References

-

Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

-

Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central (PMC), NIH. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

-

The Bromination of 2H-indazoles. ResearchGate. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]

-

Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. ResearchGate. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. Repository of UKIM. [Link]

-

Benzylic Bromination Lab Video. YouTube. [Link]

-

N-Bromosuccinimide (NBS). Common Organic Chemistry. [Link]

-

7-bromo-1-methyl-1H-indazole. Appretech. [Link]

-

Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.no [fishersci.no]

- 9. chemscience.com [chemscience.com]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 [sigmaaldrich.com]

Spectroscopic Data of 7-(Bromomethyl)-1-methyl-1H-indazole: A Technical Guide

Introduction

7-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of a diverse range of biologically active compounds and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this molecule. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and MS data for this compound, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to the interpretation of spectroscopic data. The structure of this compound is depicted below, with the conventional numbering system for the indazole ring.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole core, the methyl group attached to the N1 position, and the methylene protons of the bromomethyl substituent. The predicted chemical shifts (in ppm, relative to a standard reference like TMS) are based on the known spectrum of 1-methyl-1H-indazole and the anticipated electronic effects of the bromomethyl group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.0 | Singlet (s) | - | 1H |

| H-4 | ~7.6 | Doublet (d) | ~8.0 | 1H |

| H-5 | ~7.1 | Triplet (t) | ~7.5 | 1H |

| H-6 | ~7.4 | Doublet (d) | ~7.0 | 1H |

| -CH₂Br | ~4.8 | Singlet (s) | - | 2H |

| N-CH₃ | ~4.1 | Singlet (s) | - | 3H |

Interpretation and Rationale

-

Aromatic Protons (H-3, H-4, H-5, H-6): The protons on the indazole ring will appear in the aromatic region (typically 7.0-8.5 ppm).

-

H-3: This proton is on the pyrazole ring and is expected to be a singlet due to the absence of adjacent protons. It is generally the most downfield of the ring protons.

-

H-4, H-5, and H-6: These protons on the benzene ring will form a coupled system. H-4 and H-6 are expected to be doublets due to coupling with H-5, while H-5 will be a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar) due to coupling with both H-4 and H-6. The bromomethyl group at C7 will influence the chemical shifts of these protons, particularly H-6, through its electron-withdrawing and steric effects.

-

-

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are expected to appear as a singlet around 4.8 ppm. The electronegative bromine atom significantly deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N1 position will also appear as a singlet, typically around 4.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6 mL in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[2]

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on data for the 1-methyl-1H-indazole core and established substituent chemical shift (SCS) effects.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~120 |

| C-5 | ~121 |

| C-6 | ~127 |

| C-7 | ~115 |

| C-7a | ~141 |

| -CH₂Br | ~30 |

| N-CH₃ | ~35 |

Interpretation and Rationale

-

Aromatic and Heterocyclic Carbons (C-3 to C-7a): The nine carbon atoms of the indazole ring system will resonate in the downfield region of the spectrum (typically 110-150 ppm). The specific chemical shifts are influenced by their electronic environment, including the presence of the nitrogen atoms and the substituents. The quaternery carbons (C-3a and C-7a) can often be distinguished by their lower intensity in a standard ¹³C NMR spectrum.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region, around 30 ppm. The attachment to the electronegative bromine atom causes a downfield shift compared to a standard methyl group.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will also be in the upfield region, with a predicted chemical shift of approximately 35 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a more concentrated sample and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Detailed Steps:

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in ~0.6 mL of deuterated solvent.[2]

-

Follow the same dissolution and filtration steps as for ¹H NMR to ensure a homogenous, particle-free solution.

-

-

Instrumental Analysis:

-

Use a broadband probe to acquire the ¹³C spectrum.

-

Employ proton decoupling to simplify the spectrum to a series of singlets.

-

A longer acquisition time and a greater number of scans are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Reference the spectrum to the deuterated solvent signal.

-

Mass Spectrometry (MS)

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₉H₉BrN₂), the mass spectrum is expected to show a characteristic molecular ion peak cluster due to the presence of bromine.

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 224 | ~100% | Corresponds to the molecule with the ⁷⁹Br isotope. |

| [M+2]⁺ | 226 | ~98% | Corresponds to the molecule with the ⁸¹Br isotope.[3] |

| [M-Br]⁺ | 145 | Variable | Loss of the bromine radical. |

| [M-CH₂Br]⁺ | 131 | Variable | Loss of the bromomethyl radical. |

Interpretation and Rationale

-

Molecular Ion Peak (M⁺): The most crucial feature of the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[4][5][6] This "M" and "M+2" pattern is a definitive signature for a monobrominated compound.[3][5] The peak at m/z 224 corresponds to the molecule containing the ⁷⁹Br isotope, and the peak at m/z 226 corresponds to the ⁸¹Br isotope.

-

Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that can cause the molecule to fragment. Common fragmentation pathways for indazole derivatives include the loss of substituents. For this compound, the most likely fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•) and the formation of a cation at m/z 145. Another possible fragmentation is the loss of the entire bromomethyl radical (•CH₂Br), resulting in an ion at m/z 131.[7]

Experimental Protocol for Mass Spectrometry

The choice of ionization technique and mass analyzer will depend on the specific information required (e.g., accurate mass for elemental composition or fragmentation patterns for structural elucidation).

Caption: Workflow for Mass Spectrometry sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL, which is then further diluted) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[8]

-

High concentrations should be avoided as they can lead to signal suppression and contamination of the instrument.[8]

-

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with the ionization process. If necessary, use a cleanup procedure like solid-phase extraction.[9]

-

-

Instrumental Analysis:

-

Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), this is typically done by direct infusion or through a liquid chromatography (LC) system. For Electron Ionization (EI), the sample is often introduced via a direct insertion probe or a gas chromatograph (GC).

-

Select the appropriate ionization mode (positive or negative) and optimize the source parameters.

-

Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is commonly used to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a monobrominated compound.

-

For HRMS data, calculate the elemental composition from the accurate mass of the molecular ion.

-

Conclusion

The spectroscopic data of this compound is predictable and interpretable based on fundamental principles of NMR and MS. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the molecule, while mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a key diagnostic feature. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable spectroscopic data, which is essential for the accurate characterization of this important synthetic intermediate. Adherence to these methodologies will ensure the scientific integrity of research and development efforts involving this compound.

References

-

Isotope Abundance. Chemistry LibreTexts. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

(PDF) 13 C NMR of indazoles. ResearchGate. [Link]

-

ms isotopes: Br and Cl. csbsju. [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. [Link]

-

Sample preparation in mass spectrometry. Wikipedia. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

NMR Sample Preparation. [Link]

-

Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Crystal structure analysis of 7-(Bromomethyl)-1-methyl-1H-indazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-(Bromomethyl)-1-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives have shown promise in oncology, anti-inflammatory applications, and the treatment of neurodegenerative disorders.[3] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for structure-based drug design, enabling the optimization of binding affinity and pharmacokinetic properties. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a functionalized derivative poised for further chemical elaboration. We will navigate the logical thread from material synthesis and crystallization to the intricacies of structure solution and refinement, offering not just a protocol, but the expert rationale behind each critical step. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic insights to their work.

Introduction: The Scientific Imperative

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[4][5] Its structural rigidity and capacity for diverse functionalization have led to the development of numerous therapeutic agents, including the anti-inflammatory drug Bendazac and the anti-cancer medication Pazopanib.[4] The specific compound of interest, this compound (C₉H₉BrN₂), features two key functionalities: a methyl group at the N1 position, which resolves tautomeric ambiguity and can influence molecular packing, and a reactive bromomethyl group at the C7 position, an ideal handle for introducing further molecular complexity through nucleophilic substitution.[6]

Determining the crystal structure of this molecule via SCXRD provides the definitive, atomic-level map of its conformation, bond lengths, bond angles, and intermolecular interactions.[7] This information is not merely academic; it is a critical dataset for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Computational Modeling: Providing an accurate ground-truth structure for docking studies and molecular dynamics simulations.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.

This guide is structured to provide a self-validating framework for the crystallographic analysis of this and similar small molecules.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most significant bottleneck in the entire process.[8]

Proposed Synthesis of this compound

Protocol 1: Synthesis of this compound

-

Starting Material Synthesis: Synthesize 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer-type reaction, as this is a known procedure.[9]

-

N-Methylation: Dissolve 7-bromo-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) to the solution and stir at room temperature for 30 minutes to deprotonate the indazole nitrogen.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 7-bromo-1-methyl-1H-indazole.

-

Benzylic Bromination (Side-Chain Functionalization): While the name suggests a bromomethyl group, the synthesis would more likely proceed from a methylated indazole that is subsequently brominated. A more plausible route would be the radical bromination of 1,7-dimethyl-1H-indazole using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride under UV irradiation. This selectively brominates the methyl group at the 7-position.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction requires growing a highly ordered, three-dimensional lattice.[10] This is achieved by slowly bringing a solution of the compound from a soluble, disordered state to a supersaturated state where nucleation and crystal growth can occur.[11]

Causality in Method Selection: The choice of crystallization method and solvent is critical. The ideal solvent should exhibit moderate solubility for the compound—too high, and the solution will not become supersaturated; too low, and the compound will not dissolve sufficiently. The solvent's boiling point and polarity also influence the rate of crystallization.[12]

Protocol 2: Small Molecule Crystallization Screening

A. Slow Evaporation This is often the simplest and most successful method.[12]

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture). See Table 1 for a suggested solvent screen.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with a needle 1-3 times. The number and size of the holes control the evaporation rate. A slower rate is generally preferable for larger, higher-quality crystals.

-

Place the vial in a vibration-free location at a constant temperature and leave it undisturbed for several days to weeks.

B. Vapor Diffusion (Liquid-Liquid Diffusion) This method is excellent for compounds that are highly soluble or for fine-tuning the crystallization rate.[13]

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial (the "chamber") containing a larger volume of a "poor" solvent (the anti-solvent, in which the compound is insoluble but which is miscible with the good solvent).[13]

-

Seal the chamber. The vapor of the more volatile anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[11]

| Solvent System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale/Notes |

| Ethanol | 78 | 24.5 | Good general-purpose solvent for moderately polar compounds. |

| Ethyl Acetate | 77 | 6.0 | Less polar, good for compounds with ester-like solubility. |

| Dichloromethane | 40 | 9.1 | Volatile, good for rapid screening via slow evaporation. |

| Toluene | 111 | 2.4 | Aromatic solvent, can promote π-stacking interactions. |

| Acetone/Hexane | 56 / 69 | 21 / 1.9 | Example of a binary system for vapor diffusion. Acetone is the "good" solvent, hexane is the "poor" anti-solvent. |

| Table 1: Suggested Solvents for Crystallization Screening. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic structure of a crystalline material.[14] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]

The SCXRD Workflow

The overall process can be visualized as a linear progression from sample mounting to final structure validation.

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Data Collection

Protocol 3: X-ray Data Collection

-

Crystal Selection: Under a polarized light microscope, select a suitable single crystal. An ideal crystal should be clear, have well-defined faces, and be free of cracks or satellite growths. Its dimensions should be appropriate for the X-ray beam size (typically < 0.5 mm).

-

Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

-

Centering: Place the mounted crystal on the diffractometer's goniometer head and center it precisely in the X-ray beam.

-

Data Collection Strategy: A modern CCD or CMOS detector-based diffractometer is used.[14]

-

Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used for small organic molecules. Mo is generally preferred for better resolution and lower absorption, unless anomalous dispersion is needed for absolute structure determination, in which case Cu might be chosen.

-

Temperature: Data is collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher quality data at higher resolution, and also reduces radiation damage.[15]

-

Exposure Time & Scans: A series of diffraction images are collected by rotating the crystal through different angles (e.g., using ω and φ scans). The exposure time per frame and the width of each rotation are optimized to ensure good signal-to-noise while minimizing data collection time. A typical dataset may consist of hundreds of images.[16]

-

Data Processing: From Images to Intensities

The raw diffraction images must be processed to extract the intensities of each reflection.[17] This computational process involves three key steps.

Caption: The data processing pipeline in crystallography.

-

Indexing and Integration: The positions of the diffraction spots on the images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation.[14] Once indexed, the software integrates the intensity of each spot, subtracting the background, to give an intensity value (I) and its standard uncertainty (σ(I)) for each Miller index (h,k,l).

-

Scaling and Merging: The intensities from all images are scaled to a common reference to correct for experimental variations like fluctuations in beam intensity or radiation damage.[17] Symmetry-equivalent reflections are then averaged to produce a final, unique dataset. The agreement between these equivalent reflections is a powerful indicator of data quality, expressed as R-merge or R-int.

Structure Solution and Refinement

This is the process of converting the reflection intensities into an atomic model.

The Phase Problem: The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes (|F|²). However, to calculate the electron density map and see the atoms, we also need the phase of each reflection, which is lost in the experiment. This is the central "phase problem" in crystallography.[18]

Structure Solution: For small molecules, Direct Methods are typically used to solve the phase problem.[19] These methods use statistical relationships between the phases of the strongest reflections to generate an initial set of phases. A Fourier transform using these estimated phases and the measured amplitudes produces an initial electron density map, from which the positions of the heaviest atoms (in this case, Bromine) can usually be identified.

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares procedure.[20] This is an iterative process that optimizes the atomic parameters (positional coordinates x, y, z, and displacement parameters describing thermal motion) to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[21]

Caption: The iterative cycle of crystallographic structure refinement.

The quality of the final model is assessed using crystallographic R-factors (e.g., R1) and the Goodness of Fit (GooF). A flat difference Fourier map, showing no significant peaks or holes, indicates that the model accurately accounts for all the electron density in the crystal.[19]

Analysis of the Crystal Structure: From Data to Insight

Once the structure is refined, a detailed analysis of the molecular and supramolecular features can be performed. While the actual data for this compound is not available, we present a template of the expected results.

Crystallographic Data

| Parameter | Value (Example) | Significance |

| Chemical Formula | C₉H₉BrN₂ | Confirms the composition of the crystal. |

| Formula Weight | 225.09 g/mol | Derived from the chemical formula. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10.1, 8.5, 12.3 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 98.5 | The unique angle in the monoclinic system. |

| Volume (ų) | 1045 | Volume of one unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calc) | 1.428 g/cm³ | Calculated density of the crystal. |

| R1 [I > 2σ(I)] | 0.035 | A primary indicator of the model's quality (lower is better). |

| wR2 (all data) | 0.082 | A weighted R-factor based on all data. |

| GooF | 1.05 | Goodness of Fit; should be close to 1 for a good model. |

| Table 2: Example Crystallographic Data and Refinement Statistics. |

Molecular Geometry

The analysis would involve examining key bond lengths and angles within the indazole ring and its substituents. The planarity of the bicyclic indazole system would be confirmed. The C-Br bond length of the bromomethyl group would be a key parameter, typically around 1.95 Å.

Supramolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The analysis of intermolecular interactions is crucial for understanding the solid-state properties. For this compound, one would investigate:

-

π-π Stacking: Interactions between the aromatic indazole rings of adjacent molecules.

-

C-H···π Interactions: Weak hydrogen bonds involving the aromatic system.

-

Halogen Bonding: Potential interactions involving the bromine atom (C-Br···N or C-Br···Br).

-

van der Waals Forces: Non-specific attractive forces that contribute to the overall packing efficiency.

Understanding these interactions provides insight into the crystal's stability and can inform strategies for crystal engineering or co-crystallization, which are vital in drug development for modifying a compound's physical properties.

Conclusion and Implications for Drug Development

The successful crystal structure analysis of this compound provides an unambiguous, high-resolution snapshot of its three-dimensional architecture. This is not the end of the journey but a critical launchpad for rational drug design. With this structural blueprint, scientists can confidently design next-generation analogs, predict their binding modes through computational methods, and understand the solid-state properties that will govern their behavior as a potential pharmaceutical product. The methodologies and rationale detailed in this guide provide a robust framework for obtaining such crucial data, empowering researchers to accelerate the discovery and development of novel indazole-based therapeutics.

References

A complete list of all sources cited in this guide.

- Cincinelli, R. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 465-477.

- Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 393–403.

- SPT Labtech. (n.d.). Chemical crystallization.

- Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2057-2077.

- Lv, P. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946.

- Khabo, V. N. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 465-477.

- Shankland, K. (n.d.). Introduction to Structure Refinement. University of Reading.

- Unknown Author. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-8.

- Various Authors on ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Unknown Author. (n.d.). Crystallization of small molecules. Course Material.

- Giacovazzo, C. et al. (2013). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. Oxford University Press.

- Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.

- Singh, S. et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 1-1.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Dusek, M. (n.d.). Structure solution and refinement: introductory strategies. Presentation Slides.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- Wikipedia. (n.d.). X-ray crystallography.

- ChemicalBook. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE.

- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.

- ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.

- Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- ECHEMI. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE.

- Longworth, M. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1183-1186.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 10. sptlabtech.com [sptlabtech.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. crystallography.fr [crystallography.fr]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. portlandpress.com [portlandpress.com]

- 18. academic.oup.com [academic.oup.com]

- 19. fiveable.me [fiveable.me]

- 20. Introduction [pd.chem.ucl.ac.uk]

- 21. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Novel 7-(Bromomethyl)-1-methyl-1H-indazole Analogs: A Framework for Discovery and Mechanistic Elucidation

An In-Depth Technical Guide

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents.[1][2] This guide focuses on a novel, yet underexplored, class of indazole derivatives: analogs of 7-(Bromomethyl)-1-methyl-1H-indazole. The inclusion of a reactive benzylic bromide at the C7-position offers a unique opportunity for covalent targeting and the development of highly potent and selective anticancer agents. We present a comprehensive framework for the rational design, synthesis, and biological evaluation of these novel analogs. This document provides field-proven, step-by-step protocols for key in vitro assays, a strategic workflow for target identification, and a rationale for the design of a focused compound library. It is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.

Introduction: The Indazole Scaffold in Oncology

Indazole-containing molecules represent a cornerstone of modern oncology drug discovery.[3][4] These nitrogen-containing heterocyclic compounds are key pharmacophores in numerous kinase inhibitors, demonstrating a broad spectrum of antitumor activities.[5][6] Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (a TRK/ROS1/ALK inhibitor) validate the clinical utility of the indazole core.[5][7] The success of these agents stems from the scaffold's ability to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[8]

While much effort has focused on substitutions at the N1, C3, C5, and C6 positions, the C7 position remains relatively underexplored. This guide introduces the this compound core, a structure designed for enhanced potency and potentially novel mechanisms of action. The benzylic bromide group is a moderately reactive electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins.[9][10] This covalent-targeting strategy can lead to irreversible inhibition, prolonged pharmacodynamic effects, and increased potency, providing a distinct advantage over traditional reversible inhibitors.

Rational Design and Synthesis of Novel Analogs

The Core Moiety: this compound

The rationale for selecting this core is twofold:

-

N1-Methylation: Methylation at the N1 position prevents tautomerization and provides a consistent structural orientation for target engagement, a common feature in many potent indazole-based drugs.[4]

-

C7-Bromomethyl Group: This functional group acts as a "warhead." Its reactivity is tuned by the electron-donating nature of the indazole ring system. It is reactive enough to form a covalent bond with a suitably positioned nucleophile on a target protein but stable enough to allow for systemic distribution.[7][11]

Proposed Synthetic Workflow

A robust synthetic route is paramount. While the direct synthesis of this compound is not widely reported, a plausible and efficient pathway can be designed based on established organic chemistry principles. The proposed workflow begins with commercially available 7-methyl-1H-indazole and proceeds through N-methylation followed by selective benzylic bromination.

Caption: Proposed synthetic workflow for the core moiety and its analogs.

Design of a Focused Analog Library

The benzylic bromide of the core moiety is an ideal anchor point for generating a library of novel compounds via nucleophilic substitution. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) at the C7 position.

Rationale for Analog Design: By displacing the bromide with a diverse set of nucleophiles, we can modulate key physicochemical properties:

-

Amines (Primary, Secondary, Cyclic): Introduce basic centers to improve solubility and explore hydrogen bonding interactions.

-

Thiols: Mimic the side chain of cysteine and potentially enhance covalent interactions or alter metabolic stability.

-

Phenols/Alcohols: Introduce hydrogen bond donors and acceptors.

-

Azides: Serve as versatile intermediates for further modification via click chemistry or reduction to primary amines.

This approach enables the rapid generation of a library with varied steric and electronic properties to probe the target's binding pocket.

Biological Evaluation Workflow: A Phased Approach

A tiered screening cascade ensures that resources are focused on the most promising compounds. The workflow progresses from broad cytotoxicity screening to detailed mechanistic studies and finally to target identification.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

The 1-Methyl-1H-Indazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Ascendance of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1-methyl-1H-indazole scaffold has solidified its position as one such "privileged" structure.[1] Its inherent physicochemical properties, synthetic accessibility, and remarkable versatility in engaging with a multitude of biological targets have propelled it to the forefront of drug discovery endeavors across various therapeutic areas, including oncology, inflammation, and neuroscience.[2] This technical guide provides a comprehensive exploration of the pharmacophoric potential of the 1-methyl-1H-indazole core, delving into its key structural features, synthesis, biological activities, and its pivotal role in modulating critical signaling pathways.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, can be considered a bioisostere of the endogenous indole nucleus, a ubiquitous feature in many biologically active natural products and pharmaceuticals.[2][3] The strategic placement of a methyl group at the N1 position of the indazole ring system profoundly influences its electronic and steric properties, often enhancing metabolic stability and modulating its interaction with target proteins. This guide will illuminate the causality behind the experimental choices in leveraging this scaffold, offering field-proven insights for drug development professionals.

I. Deciphering the Pharmacophoric Landscape of 1-Methyl-1H-Indazole

The therapeutic success of the 1-methyl-1H-indazole scaffold can be attributed to a unique combination of pharmacophoric features that enable it to effectively interact with the binding sites of various enzymes and receptors.

Key Pharmacophoric Features:

-

Hydrogen Bonding Capabilities: The pyrazole moiety of the indazole ring possesses both a hydrogen bond donor (N-H in the unsubstituted indazole) and a hydrogen bond acceptor (the sp2 hybridized nitrogen at position 2). The N1-methylation removes the hydrogen bond donor capability at that position but the N2 atom remains a crucial hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.[4]

-

Aromatic and Hydrophobic Interactions: The fused benzene ring provides a planar, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's binding site. This contributes significantly to the overall binding affinity of ligands incorporating this scaffold.

-

Dipole Moment and Electrostatic Interactions: The presence of two nitrogen atoms imparts a significant dipole moment to the indazole ring system. This polarity can facilitate favorable electrostatic interactions with polar residues in the target protein.

-

Structural Rigidity and Vectorial Display of Substituents: The rigid bicyclic nature of the indazole core provides a well-defined platform for the spatial orientation of various substituents. This allows for the precise positioning of functional groups to optimize interactions with specific sub-pockets of a binding site, a key principle in structure-activity relationship (SAR) studies.

The following diagram illustrates a generalized pharmacophore model for 1-methyl-1H-indazole-based kinase inhibitors, highlighting the key interaction points.

Caption: A generalized pharmacophore model for 1-methyl-1H-indazole-based inhibitors.

II. Synthetic Strategies: Accessing the 1-Methyl-1H-Indazole Core

The synthetic accessibility of the 1-methyl-1H-indazole scaffold is a significant advantage in its widespread use. Several robust methods have been developed for its construction and subsequent functionalization.

A. Synthesis of the 1H-Indazole Core from o-Toluidine

A classical and reliable method for the synthesis of the parent 1H-indazole involves the diazotization of o-toluidine followed by an intramolecular cyclization.[2][5]

Experimental Protocol:

-

Acetylation: o-Toluidine is first acetylated to protect the amino group and to direct the subsequent nitrosation. To a solution of o-toluidine in a mixture of glacial acetic acid and acetic anhydride, the reagents are added slowly while cooling in an ice bath to manage the exothermic reaction.

-

Nitrosation: The resulting N-acetyl-o-toluidine is then nitrosated using nitrous gases generated from the reaction of sodium nitrite with a strong acid (e.g., nitric acid). The reaction temperature is maintained between 1-4°C to ensure the stability of the N-nitroso intermediate.

-

Cyclization and Hydrolysis: The N-nitroso-o-acetotoluidide intermediate is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. This is often achieved by heating in a suitable solvent. The acetyl group is subsequently hydrolyzed under basic conditions.

-

Workup and Purification: The reaction mixture is neutralized, and the crude indazole is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography to yield pure 1H-indazole.

B. Regioselective N1-Methylation of the 1H-Indazole Scaffold

The introduction of the methyl group at the N1 position is a critical step and its regioselectivity is highly dependent on the reaction conditions.[6]

Experimental Protocol for N1-Methylation (Thermodynamic Control):

-

Deprotonation: To a stirred solution of 1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is allowed to warm to room temperature to ensure complete deprotonation, forming the indazolide anion.

-

Alkylation: The reaction mixture is cooled back to 0°C, and a methylating agent such as methyl iodide or dimethyl sulfate is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-methyl-1H-indazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical characteristics of 7-(Bromomethyl)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and potential applications of 7-(Bromomethyl)-1-methyl-1H-indazole. As a key building block in medicinal chemistry, this compound holds significant promise for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in the synthesis and application of indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The rigid, bicyclic aromatic structure of indazole allows it to effectively interact with various biological targets, particularly protein kinases, by mimicking the purine core of ATP.[2] The strategic placement of substituents on the indazole ring system enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound is a versatile bifunctional reagent. The indazole core provides the foundational structure for biological activity, while the reactive bromomethyl group at the 7-position serves as a chemical handle for introducing a wide array of functionalities through nucleophilic substitution. This makes it an invaluable intermediate for constructing diverse chemical libraries for drug discovery campaigns.

Physicochemical Characteristics

| Property | Value | Source |

| CAS Number | 1092961-00-6 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [4] |

| Molecular Weight | 225.09 g/mol | [5] |

| Appearance | Likely a solid | |

| Purity | ≥ 98% (Commercially available) | [3] |

| Storage | Room temperature, in a dry area.[5] Some suppliers recommend temperature-controlled storage not to exceed 30°C.[3] |

Note: Properties such as melting point, boiling point, and solubility have not been experimentally reported in the reviewed literature. These would need to be determined empirically.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: N-Methylation of 7-Methyl-1H-indazole

-

Rationale: The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity. For many substituted indazoles, methylation with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent is a common and effective method.[6]

-

Procedure:

-

To a solution of 7-methyl-1H-indazole (1.0 eq.) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.1-1.5 eq.) dropwise.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate 1,7-dimethyl-1H-indazole.

-

Step 2: Radical Bromination of 1,7-Dimethyl-1H-indazole

-

Rationale: The methyl group at the 7-position is benzylic in nature and can be selectively brominated using a radical brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

-

Procedure:

-

Dissolve 1,7-dimethyl-1H-indazole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or flash column chromatography.

-

Reactivity and Chemical Transformations

The primary mode of reactivity for this compound is centered around the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups at the 7-position.

Key Reactions:

-

Alkylation of Nucleophiles: The compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is fundamental to its use in building more complex molecules.

-

Formation of Ethers, Thioethers, and Amines: Reaction with alcohols, thiols, or amines in the presence of a non-nucleophilic base will yield the corresponding ethers, thioethers, or secondary/tertiary amines.

-

Carbon-Carbon Bond Formation: Reaction with cyanide salts or organometallic reagents can be used to extend the carbon chain at the 7-position.

Caption: General reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole moiety is a key component of several approved drugs and clinical candidates.[7] this compound serves as a crucial intermediate for the synthesis of analogs of these compounds and for the exploration of new chemical space.

-

Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 7-position is often a vector for substitution to explore solvent-exposed regions or to introduce groups that can improve selectivity and physicochemical properties.

-

Scaffold for Library Synthesis: Due to the reliable reactivity of the bromomethyl group, this compound is an ideal starting point for parallel synthesis to generate large libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery: The 1-methyl-7-(substituted methyl)-1H-indazole core can be considered a decorated fragment for use in fragment-based drug discovery programs.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on its chemical structure and the known hazards of similar compounds.

-

Toxicity: The toxicological properties have not been fully investigated. As with all research chemicals, it should be handled with care.

-

Irritant: Alkylating agents are often irritants. Avoid contact with skin, eyes, and mucous membranes.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard organic chemistry transformations. The reactivity of the bromomethyl group allows for straightforward derivatization, enabling the exploration of structure-activity relationships and the development of novel compounds with therapeutic potential. As the importance of the indazole scaffold continues to grow, so too will the utility of this important synthetic intermediate.

References

-

PubChem. 5-Bromo-7-methyl-1H-indazole. [Link]

-

PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

-

PubChem. 1H-Indazole. [Link]

-

Chemdad. 7-BROMO-1-METHYL-1H-INDAZOLE. [Link]

-

Appretech. 7-bromo-1-methyl-1H-indazole. [Link]

-

National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. [Link]

-

Wiley Online Library. Supporting Information. [Link]

-

National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

- Google Patents. Method of synthesizing 1H-indazole compounds.

-

Pharmaffiliates. 7-Bromo-1-methyl-1H-indazole. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

- Google Patents. Synthesis method of indazole compound.

-

The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound, CasNo.1092961-00-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. This compound - CAS:1092961-00-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

Harnessing the Reactive Potential: A Guide to the Electrophilicity of the Bromomethyl Group on the Indazole Scaffold

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant molecules.[1][2][3] The strategic functionalization of this heterocycle is paramount in drug discovery and development. Among the various activating groups, the bromomethyl substituent stands out as a potent electrophilic handle, enabling a wide array of subsequent chemical transformations. This guide provides an in-depth exploration of the inherent electrophilicity of the bromomethyl group when attached to the indazole ring. We will dissect the underlying electronic principles, explore synthetic methodologies, analyze the factors modulating reactivity, and present practical protocols for leveraging this reactivity in the synthesis of complex indazole derivatives. This document is intended for researchers, medicinal chemists, and process development scientists seeking to master the application of bromomethyl-indazoles in their synthetic endeavors.

The Indazole Core: A Foundation of Pharmaceutical Innovation

Indazoles are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrazole ring. This scaffold exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][4][5] This structural feature is critical, as the position of substituents profoundly influences the molecule's biological activity and physicochemical properties. The versatility of the indazole ring is evident in numerous FDA-approved drugs, including the anti-cancer agent Pazopanib (a 2H-indazole derivative) and the anti-emetic Granisetron.[1][3][6] The ability to selectively functionalize the indazole core is therefore a key objective in the synthesis of novel therapeutic agents.

The Bromomethyl Group: A Versatile Electrophilic Synthon

The bromomethyl group (-CH₂Br) attached to an aromatic system, such as indazole, behaves as a benzylic halide. Its carbon atom is a powerful electrophilic center, readily attacked by a wide range of nucleophiles. This reactivity stems from two primary electronic factors:

-

Inductive Effect: The highly electronegative bromine atom withdraws electron density from the adjacent methylene carbon, creating a significant partial positive charge (δ+) and making it susceptible to nucleophilic attack.

-

Carbocation Stabilization: In reactions proceeding through an SN1-type mechanism, the departure of the bromide leaving group generates a benzylic carbocation. This intermediate is resonance-stabilized by the extended π-system of the indazole ring, which significantly lowers the activation energy for its formation.[7][8] For SN2 reactions, the approach of the nucleophile is generally sterically unhindered.[7]

The combination of these effects renders the bromomethyl-indazole an exceptionally useful building block for introducing alkyl linkers or appending diverse functional groups.

Synthesis of Bromomethyl-Indazoles

The preparation of bromomethyl-indazoles can be achieved through several synthetic routes, most commonly via the bromination of a corresponding methyl-indazole or the conversion of a hydroxymethyl-indazole. A well-documented method involves the deacylation of an acetoxymethyl precursor using hydrobromic acid.[9]

Experimental Protocol: Synthesis of 5-(Bromomethyl)-1H-indazole Hydrobromide

This protocol is adapted from the deacylation method described for 5-(acetoxymethyl)-1-acetyl-1H-indazole.[9]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(acetoxymethyl)-1-acetyl-1H-indazole (1.0 eq).

-

Add 48% aqueous hydrobromic acid (HBr) (approx. 10-15 volumes).

Step 2: Reaction Execution

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Isolation

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to yield 5-(bromomethyl)-1H-indazole as its hydrobromide salt.

Note: Isolation as the hydrobromide salt is often crucial to enhance stability and prevent self-alkylation or polymerization.[9]

Modulating Reactivity: Key Influencing Factors

The electrophilicity of the bromomethyl carbon is not static; it is finely tuned by the electronic and steric environment of the indazole ring system.

Table 1: Factors Influencing the Reactivity of Bromomethyl-Indazoles

| Factor | Effect on Electrophilicity & Reaction Mechanism | Rationale |

| Position on Ring | C3/C5/C6 vs. N1/N2 | The electronic density at each position of the indazole ring differs, influencing the stability of reaction intermediates. Attachment to the electron-rich pyrazole nitrogen atoms creates a different reactive profile compared to attachment on the benzene ring. |